molecular formula C12H21NO4 B11870979 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid

Cat. No.: B11870979
M. Wt: 243.30 g/mol
InChI Key: SAARJRWQWGOTJL-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid typically involves the protection of the azepane nitrogen with a tert-butoxycarbonyl group. One common method is the reaction of azepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides of the azepane ring.

    Reduction: Free amine derivatives.

    Substitution: Various substituted azepane derivatives depending on the reagents used.

Scientific Research Applications

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid depends on its specific application. In drug development, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to other Boc-protected compounds. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and complex organic molecules .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)8-4-5-9(10(14)15)13-7-6-8/h8-9,13H,4-7H2,1-3H3,(H,14,15)

InChI Key

SAARJRWQWGOTJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(NCC1)C(=O)O

Origin of Product

United States

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